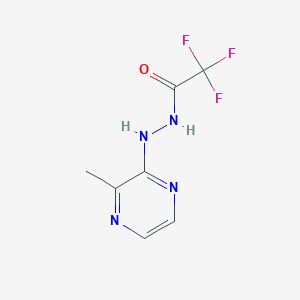
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is a chemical compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopentenone ring substituted with two methyl groups at the 4-position and a phenylthio group at the 5-position. It is a clear, pale yellow liquid known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone typically involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones. This reaction proceeds cleanly to provide alkoxides, which are then treated with methanesulfonyl chloride or thionyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield aryl-substituted cycloalkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyclopentenone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog without the phenylthio and dimethyl substitutions.
4,4-Dimethylcyclopentenone: Lacks the phenylthio group but retains the dimethyl substitutions.
5-Phenylthiocyclopentenone: Contains the phenylthio group but lacks the dimethyl substitutions.
Uniqueness
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is unique due to the combination of its substituents, which confer distinct reactivity and selectivity. The presence of both the phenylthio and dimethyl groups enhances its stability and allows for a broader range of chemical transformations compared to its simpler analogs .
Properties
Molecular Formula |
C13H14OS |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4,4-dimethyl-5-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI Key |
QJPRHACEVSHUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C1SC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


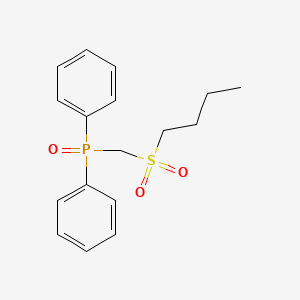
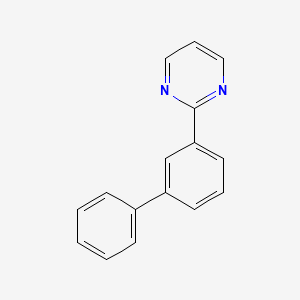
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
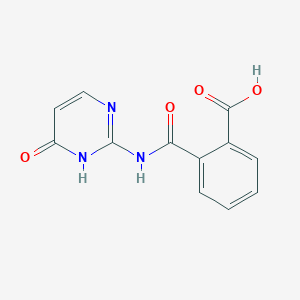

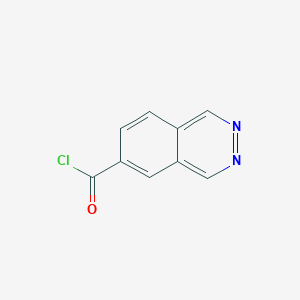
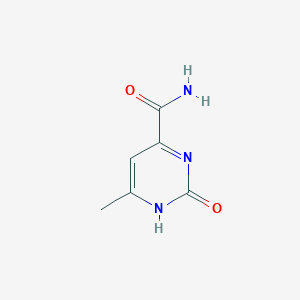
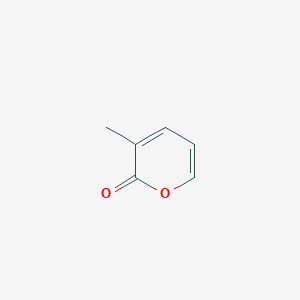
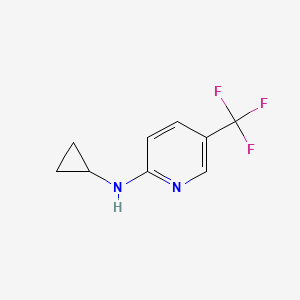
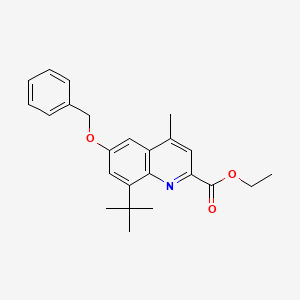
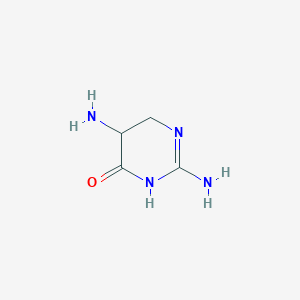
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

